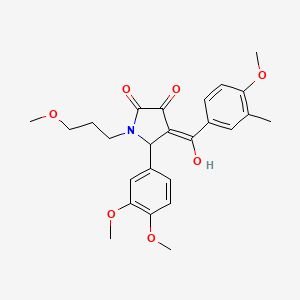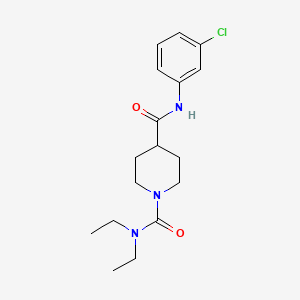![molecular formula C21H27N3O3 B5360779 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5360779.png)
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as TAP-144 and has been extensively studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action, making it a valuable tool for researchers in the field of neuroscience and pharmacology.
Mécanisme D'action
TAP-144 acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is widely distributed in the brain and is known to play a key role in regulating mood, anxiety, and stress. TAP-144 binds to the receptor and activates it, leading to an increase in the release of serotonin and other neurotransmitters. This results in a reduction in anxiety and an improvement in mood.
Biochemical and Physiological Effects:
TAP-144 has been shown to have several biochemical and physiological effects. It has been shown to increase the release of serotonin and other neurotransmitters, leading to a reduction in anxiety and an improvement in mood. TAP-144 has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
TAP-144 has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor, making it a valuable tool for studying the role of this receptor in regulating mood, anxiety, and stress. TAP-144 also has a unique mechanism of action, making it a valuable tool for studying the pharmacology of serotonin receptors. However, TAP-144 has some limitations, including its solubility and stability in aqueous solutions, which can affect its efficacy in lab experiments.
Orientations Futures
There are several future directions for research on TAP-144. One direction is to study the effects of TAP-144 on other serotonin receptors, such as the 5-HT2A receptor, which is known to play a role in the pathophysiology of depression and anxiety. Another direction is to study the effects of TAP-144 in human subjects, to determine its potential as a therapeutic agent for the treatment of mood disorders. Additionally, further research is needed to optimize the synthesis of TAP-144 and to develop new analogs with improved properties for use in scientific research.
Méthodes De Synthèse
The synthesis of TAP-144 involves several steps, starting with the reaction of 2-ethoxybenzylamine with 4-(2-chloroethyl)piperazine. This intermediate is then reacted with 2-methoxybenzoyl chloride to obtain the final product, TAP-144. The synthesis of TAP-144 has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Applications De Recherche Scientifique
TAP-144 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the 5-HT1A receptor, which is known to play a key role in regulating mood, anxiety, and stress. TAP-144 has also been shown to have a unique mechanism of action, making it a valuable tool for researchers in the field of neuroscience and pharmacology.
Propriétés
IUPAC Name |
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-27-20-11-7-5-9-18(20)24-14-12-23(13-15-24)16-21(25)22-17-8-4-6-10-19(17)26-2/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJWRBKMHIGOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate](/img/structure/B5360706.png)
![N-allyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5360711.png)

![1-(cyclohexylcarbonyl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylprolinamide](/img/structure/B5360718.png)

![ethyl 2-[(2,4-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate](/img/structure/B5360738.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5360753.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5360760.png)

![2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine](/img/structure/B5360771.png)
![1-[(2-methyl-1,3-oxazol-4-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5360791.png)
![2-{[4-(1H-benzimidazol-2-yl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5360803.png)